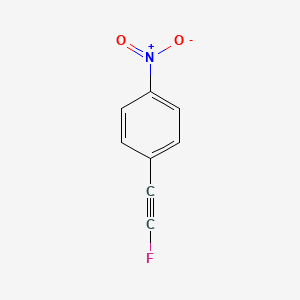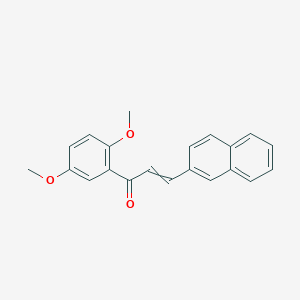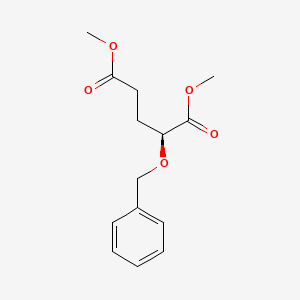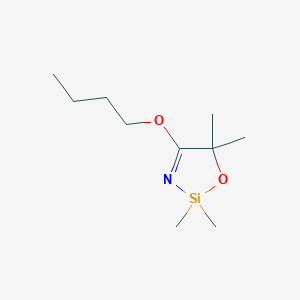![molecular formula C20H31BrINO2 B14202335 4-[5-(Bromomethylidene)-1,3-dioxan-2-YL]-1-decylpyridin-1-ium iodide CAS No. 847654-38-0](/img/structure/B14202335.png)
4-[5-(Bromomethylidene)-1,3-dioxan-2-YL]-1-decylpyridin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-(Bromomethylidene)-1,3-dioxan-2-YL]-1-decylpyridin-1-ium iodide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a bromomethylidene group attached to a dioxane ring, which is further connected to a decylpyridinium iodide moiety. The presence of these functional groups makes it an interesting subject for research in organic chemistry and related disciplines.
Métodos De Preparación
The synthesis of 4-[5-(Bromomethylidene)-1,3-dioxan-2-YL]-1-decylpyridin-1-ium iodide involves several steps. One common method includes the reaction of a suitable dioxane derivative with a bromomethylidene precursor under controlled conditions. The reaction typically requires the use of a strong base and a suitable solvent to facilitate the formation of the desired product. Industrial production methods may involve scaling up this synthetic route and optimizing reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
4-[5-(Bromomethylidene)-1,3-dioxan-2-YL]-1-decylpyridin-1-ium iodide undergoes various chemical reactions, including:
Substitution Reactions: The bromomethylidene group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The dioxane ring can participate in cyclization reactions, leading to the formation of more complex structures.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Aplicaciones Científicas De Investigación
4-[5-(Bromomethylidene)-1,3-dioxan-2-YL]-1-decylpyridin-1-ium iodide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound’s reactivity and stability make it useful in various industrial processes, including the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-[5-(Bromomethylidene)-1,3-dioxan-2-YL]-1-decylpyridin-1-ium iodide involves its interaction with specific molecular targets. The bromomethylidene group can form covalent bonds with nucleophilic sites on target molecules, leading to the modulation of their activity. The dioxane ring and decylpyridinium iodide moiety may also contribute to the compound’s overall reactivity and binding affinity.
Comparación Con Compuestos Similares
4-[5-(Bromomethylidene)-1,3-dioxan-2-YL]-1-decylpyridin-1-ium iodide can be compared with other similar compounds, such as:
Bromomethylidene derivatives: These compounds share the bromomethylidene group and exhibit similar reactivity in substitution reactions.
Dioxane derivatives: Compounds with a dioxane ring structure may have similar cyclization and stability properties.
Pyridinium iodide derivatives: These compounds share the pyridinium iodide moiety and may have similar binding affinities and reactivity.
The uniqueness of this compound lies in the combination of these functional groups, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
847654-38-0 |
|---|---|
Fórmula molecular |
C20H31BrINO2 |
Peso molecular |
524.3 g/mol |
Nombre IUPAC |
4-[5-(bromomethylidene)-1,3-dioxan-2-yl]-1-decylpyridin-1-ium;iodide |
InChI |
InChI=1S/C20H31BrNO2.HI/c1-2-3-4-5-6-7-8-9-12-22-13-10-19(11-14-22)20-23-16-18(15-21)17-24-20;/h10-11,13-15,20H,2-9,12,16-17H2,1H3;1H/q+1;/p-1 |
Clave InChI |
ZLFVHTYNFCSWHO-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCC[N+]1=CC=C(C=C1)C2OCC(=CBr)CO2.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(3-Bromophenyl)ethynyl]-2-chlorobenzene](/img/structure/B14202269.png)


![2',3'-Dimethoxy[1,1'-biphenyl]-2-ol](/img/structure/B14202300.png)

![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}piperidine-2,6-dione](/img/structure/B14202305.png)


![3-[(4,5,6,7-Tetrahydro-1H-1,3-diazepin-2-yl)amino]propan-1-ol](/img/structure/B14202315.png)
![N-Methoxy-N-methyl-2-[(3-phenylprop-2-yn-1-yl)oxy]acetamide](/img/structure/B14202322.png)
![Methyl 4-[5-(2-hydroxyethyl)-1,2-oxazol-3-yl]benzoate](/img/structure/B14202329.png)
![N-[2-(5-chloro-1-benzothiophen-3-yl)ethyl]-2-(difluoromethyl)benzamide](/img/structure/B14202337.png)
![N-[12-(Acetylsulfanyl)dodecanoyl]-L-histidyl-L-phenylalanine](/img/structure/B14202338.png)
